Biochemical SYK Inhibition: 9-Fold Superior Potency of Cevidoplenib's Active Moiety Over R406
In a direct head-to-head biochemical comparison, the active free base of cevidoplenib, SKI-O-592, exhibited a 9-fold greater potency against SYK than R406, the active metabolite of the clinically approved SYK inhibitor fostamatinib [1].
| Evidence Dimension | Biochemical SYK Inhibition (IC50) |
|---|---|
| Target Compound Data | 6.2 nM (SKI-O-592, the free base of cevidoplenib) |
| Comparator Or Baseline | R406 (active metabolite of fostamatinib) with IC50 = 56.5 nM |
| Quantified Difference | 9.1-fold more potent (56.5 nM / 6.2 nM) |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
This 9-fold biochemical potency advantage enables the use of lower cevidoplenib doses to achieve equivalent SYK inhibition, potentially reducing off-target kinase engagement and improving the in vivo therapeutic window.
- [1] Cho S, et al. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models. Clin Exp Immunol. 2023;211(1):31-45. View Source
